5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-13-7-9-15(10-8-13)20-14(2)21-24-19(27)12-18(26(21)25-20)22(28)23-16-5-4-6-17(11-16)29-3/h4-11,18H,12H2,1-3H3,(H,23,28)(H,24,27) |
InChI Key |
OGTSNPUFSMKKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CC(=O)NC3=C2C)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF without catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- N-phenyl-5-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
